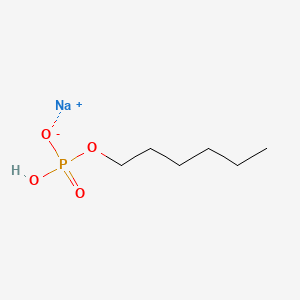

Phosphoric acid, hexyl ester, sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85480-29-1 |

|---|---|

Molecular Formula |

C6H14NaO4P |

Molecular Weight |

204.14 g/mol |

IUPAC Name |

sodium;hexyl hydrogen phosphate |

InChI |

InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |

InChI Key |

QDZFJQPFGZWVHR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCOP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Hexyl Phosphate Sodium Salt

Established Chemical Synthesis Pathways for Hexyl Phosphate (B84403) Sodium Salt

The synthesis of alkyl phosphate sodium salts, including the hexyl ester, traditionally relies on multi-step procedures involving phosphorylation of the corresponding alcohol followed by neutralization. The most common pathways originate from either phosphorus oxychloride or phosphorus pentoxide.

One prevalent method involves the reaction of phosphorus oxychloride (POCl₃) with 1-hexanol (B41254). This reaction is typically carried out by carefully adding the alcohol to the phosphorus oxychloride, often in a specific molar ratio to favor the formation of the desired di-substituted phosphate ester. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be removed. google.com The resulting dihexyl chlorophosphate is then hydrolyzed to form di(hexyl)phosphoric acid. The final step is the neutralization of the phosphoric acid ester with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the sodium salt. osti.gov Control of the stoichiometry and reaction temperature is critical to minimize the formation of mono- and tri-substituted phosphate impurities.

Another established route uses phosphorus pentoxide (P₄O₁₀) as the phosphorylating agent. In this process, 1-hexanol reacts with P₄O₁₀ to produce a mixture of mono- and di(hexyl)phosphoric acids. wikipedia.org The composition of the product mixture can be influenced by the reaction conditions and the molar ratio of the reactants. Following the phosphorylation, the acidic mixture is treated with a sodium hydroxide solution to convert the acids into their corresponding sodium salts. Subsequent purification steps are then necessary to isolate the desired hexyl phosphate sodium salt from the mixture.

A third common pathway is the direct neutralization of commercially available or separately synthesized di(hexyl)phosphoric acid. In this straightforward acid-base reaction, di(hexyl)phosphoric acid is treated with a stoichiometric amount of sodium hydroxide, typically as an aqueous solution. osti.gov The reaction is exothermic and requires cooling to prevent thermal degradation of the product. The final pH is usually adjusted to be above 8 to ensure complete conversion to the sodium salt.

Table 1: Comparison of Established Synthesis Pathways

| Pathway | Starting Phosphorus Reagent | Key Intermediates | Neutralization Agent | Key Process Controls |

| Phosphorus Oxychloride Route | Phosphorus oxychloride (POCl₃) | Dihexyl chlorophosphate, Di(hexyl)phosphoric acid | Sodium hydroxide (NaOH) | Molar ratio of reactants, Temperature, HCl removal |

| Phosphorus Pentoxide Route | Phosphorus pentoxide (P₄O₁₀) | Mixture of mono- and di(hexyl)phosphoric acids | Sodium hydroxide (NaOH) | Molar ratio of reactants, Reaction conditions |

| Direct Neutralization | Di(hexyl)phosphoric acid | None | Sodium hydroxide (NaOH) | Stoichiometry, Temperature control, Final pH |

Exploration of Novel Synthetic Methodologies for Hexyl Phosphate Sodium Salt

Research into the synthesis of organophosphorus compounds has led to the development of novel methodologies that offer improvements in efficiency, selectivity, and environmental impact. While not always specific to hexyl phosphate sodium salt, these methods are applicable to its formation.

One area of innovation is the development of one-pot synthesis procedures. These methods aim to combine multiple reaction steps into a single process, avoiding the isolation of intermediates. For example, a one-pot synthesis of triaryl phosphates has been developed by reacting phosphorus oxychloride in the presence of an aqueous sodium hydroxide solution and the hydroxyaryl compound, which could be adapted for alkyl phosphates. researchgate.net Such an approach for hexyl phosphate would involve reacting 1-hexanol and a phosphorylating agent in the presence of a base, directly yielding the salt.

Alternative phosphorylation agents are also being explored. For instance, methods using H-phosphonates are gaining traction. The palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides has been demonstrated, suggesting potential for coupling with hexyl halides. organic-chemistry.org Another approach involves the reaction of diaryliodonium salts with phosphites under visible-light illumination to form aryl phosphonates, a strategy that could potentially be adapted for alkyl derivatives. organic-chemistry.org

Gas-solid phase reactions represent another novel frontier. A method for preparing sodium hexafluorophosphate (B91526) involves reacting gaseous phosphorus pentafluoride with solid sodium monofluorophosphate. wipo.int A similar conceptual approach could potentially be designed for organophosphates, minimizing solvent use.

Furthermore, new synthetic routes for related organophosphorus salts have been developed. The synthesis of a novel phosphonium (B103445) aluminate salt was achieved starting from white phosphorus and reacting it with a sodium/potassium alloy, followed by treatment with chlorotrimethylsilane (B32843) and subsequent reaction with dimethylaluminium chloride. researchgate.net While a different class of compound, this demonstrates the exploration of elemental phosphorus as a starting material in complex salt synthesis.

Catalytic Strategies in the Synthesis of Hexyl Phosphate Sodium Salt

The use of catalysts in the synthesis of organophosphates can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. Various catalytic systems have been investigated for phosphorylation reactions.

Lewis acid catalysis is employed in the reaction between phosphorus oxychloride and alcohols. A catalyst system comprising AlCl₃, an ionic liquid (1-ethyl-3-methylimidazole fluoroform sulfonate), and ammonium (B1175870) vanadate (B1173111) has been shown to improve the yield in the synthesis of di-(2-ethylhexyl)phosphate. google.com The Lewis acid is believed to activate the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the alcohol. google.com

Phase-transfer catalysis (PTC) provides a method for reacting water-soluble and water-insoluble reactants. In the context of phosphonate (B1237965) synthesis, which is closely related to phosphate synthesis, PTC has been used, though it can sometimes be limited by the high reactivity of the phosphate anion. frontiersin.org For hexyl phosphate synthesis, a PTC system could facilitate the reaction between an aqueous solution of a phosphate precursor and 1-hexanol, which is organic-soluble.

Base catalysis is also common. In the Michaelis–Becker reaction, strong bases are used to generate a dialkyl phosphite (B83602) anion for reaction with an alkyl halide. frontiersin.org More sustainable approaches use milder bases like potassium carbonate in combination with an additive like potassium iodide (KI) and a green solvent like polyethylene (B3416737) glycol (PEG). frontiersin.org This system has been proven effective for the synthesis of benzyl (B1604629) phosphonates and is a viable strategy for alkyl phosphates. One study demonstrated that using potassium phosphate as a catalyst for the synthesis of α-hydroxy phosphonates was effective. nih.gov

Dual catalysis systems involving gold and photoredox catalysts have been developed for the P-arylation of aryldiazonium salts with H-phosphonates, proceeding at room temperature without a base. rsc.org The adaptation of such advanced catalytic systems to the synthesis of alkyl phosphates like the hexyl ester is an active area of research.

Table 2: Catalytic Approaches in Organophosphate Synthesis

| Catalyst Type | Example Catalyst(s) | Role of Catalyst | Potential Advantages |

| Lewis Acid | AlCl₃, Ionic Liquid google.com | Activates the phosphorylating agent (e.g., POCl₃) | Increased reaction rate and yield |

| Base Catalysis | K₂CO₃/KI frontiersin.org, Potassium Phosphate nih.gov | Deprotonates the phosphorus nucleophile | Milder conditions, avoids strong/hazardous bases |

| Phase-Transfer | Quaternary ammonium salts | Facilitates reaction between immiscible phases | Improved reaction efficiency, broader substrate scope |

| Dual Catalysis | Gold / Photoredox catalyst rsc.org | Generates reactive intermediates under mild conditions | Room temperature reaction, high efficiency |

Detailed Elucidation of Reaction Mechanisms in Hexyl Phosphate Sodium Salt Formation

The formation of hexyl phosphate sodium salt proceeds through distinct mechanistic steps depending on the chosen synthetic pathway.

In the phosphorus oxychloride route , the mechanism begins with the nucleophilic attack of the hydroxyl group of 1-hexanol on the electrophilic phosphorus atom of POCl₃. This is a substitution reaction where a chloride ion is displaced, forming a chlorophosphate intermediate and releasing HCl. This step can occur sequentially to replace one or two chlorine atoms, leading to monohexyl or dihexyl dichlorophosphate (B8581778) intermediates, respectively. The subsequent hydrolysis step involves the attack of water on the phosphorus center, displacing the remaining chlorine atoms to form the corresponding phosphoric acid ester. The final step is a simple acid-base neutralization, where hydroxide ions from NaOH deprotonate the acidic phosphate hydroxyl group to form the sodium salt and water.

When using phosphorus pentoxide (P₄O₁₀) , the mechanism is more complex as P₄O₁₀ has a cage-like structure. The reaction is initiated by the cleavage of a P-O-P bond in the P₄O₁₀ cage by the nucleophilic hexanol. This process continues, breaking down the oxide structure and forming a mixture of pyrophosphates and orthophosphates, which are then further esterified by excess hexanol. The reaction ultimately yields a mixture of mono- and di(hexyl)phosphoric acids.

In catalyzed reactions , the mechanism is modified by the catalyst's action.

A Lewis acid catalyst coordinates to the phosphoryl oxygen of POCl₃, increasing the positive charge on the phosphorus atom and making it more electrophilic. This enhances the rate of the initial nucleophilic attack by 1-hexanol.

In base-catalyzed reactions starting from a dialkyl phosphite (a tautomer of H-phosphonate), the base abstracts the acidic proton from the P-H group, generating a highly nucleophilic phosphite anion. This anion then attacks an alkyl halide (e.g., 1-hexyl bromide) in a Michaelis-Becker type reaction, or participates in a Pudovik reaction with an aldehyde.

Nucleophilic phosphine (B1218219) catalysis involves the initial addition of a tertiary phosphine to an electron-deficient molecule, creating a zwitterionic intermediate that then reacts further. acs.org This mechanism is common for building complex molecules with phosphorus-carbon bonds. acs.org

Understanding these mechanisms is crucial for controlling the reaction's selectivity and minimizing the formation of byproducts such as tri(hexyl)phosphate or unreacted starting materials.

Application of Green Chemistry Principles in Hexyl Phosphate Sodium Salt Synthesis

Atom Economy: Traditional methods using POCl₃ have poor atom economy due to the loss of chlorine and hydrogen as HCl. Syntheses that build the molecule more directly, such as the reaction of P₄O₁₀ with hexanol, can offer a better atom economy. Ideally, addition reactions, where all reactant atoms are incorporated into the final product, are preferred.

Use of Greener Solvents and Conditions: Many traditional syntheses use volatile organic compounds (VOCs) as solvents. Green alternatives include using water, supercritical fluids, or benign solvents like polyethylene glycol (PEG). frontiersin.org Solvent-free reactions, conducted either by grinding solid reactants or using one of the liquid reactants as the solvent, represent a significant improvement. nih.gov Microwave-assisted synthesis can also be a green approach, as it often leads to shorter reaction times and reduced energy consumption. nih.gov

Safer Reagents: Phosphorus oxychloride is a highly corrosive and reactive substance. Methodologies that avoid POCl₃ are considered greener. Using P₄O₁₀ or H-phosphonates as the phosphorus source can be a safer alternative. wikipedia.orgorganic-chemistry.org The use of crude glycerol, a byproduct of biodiesel production, to synthesize sodium phosphate catalysts is an example of utilizing waste streams to create valuable chemical reagents. rsc.org

Catalysis: As discussed previously, catalysts offer a key green chemistry tool. They allow reactions to proceed under milder conditions (lower temperature and pressure), reduce the amount of reagents needed, and can improve selectivity, thereby minimizing waste. rsc.org The development of reusable, heterogeneous catalysts is particularly beneficial, as it simplifies product purification and reduces catalyst waste. scispace.com

Renewable Feedstocks: The hexyl group is derived from 1-hexanol, which is traditionally produced from petrochemical sources. A greener approach would involve using bio-based 1-hexanol derived from the fermentation of biomass. This would reduce the carbon footprint and reliance on fossil fuels.

Process Optimization and Scalability Studies for Hexyl Phosphate Sodium Salt Production

Transitioning the synthesis of hexyl phosphate sodium salt from a laboratory procedure to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability challenges.

Process Parameter Optimization: Key parameters that influence the yield and purity of the final product include temperature, reaction time, molar ratio of reactants, and the order of reagent addition. researchgate.net

Temperature: Phosphorylation reactions are often exothermic. Inadequate temperature control can lead to side reactions and the formation of impurities. Optimization studies would identify the ideal temperature profile to maximize yield while ensuring product stability.

Molar Ratio: The ratio of 1-hexanol to the phosphorylating agent is critical. An excess of alcohol can lead to the formation of tri(hexyl)phosphate, while an insufficient amount may result in a higher proportion of mono(hexyl)phosphate.

Reaction Time: Monitoring the reaction progress over time, for example using techniques like ³¹P-NMR, helps determine the optimal reaction time to ensure complete conversion without product degradation.

Purification and Isolation: On a large scale, purification methods must be efficient and economical.

Solvent Extraction: Crude hexyl phosphate sodium salt can be purified by solvent extraction. For instance, petroleum ether can be used to extract unreacted 2-ethylhexanol and other non-polar impurities from sodium di(2-ethylhexyl)phosphate. osti.gov

Washing: The product, dissolved in an organic solvent like hexane, can be washed with brine (sodium chloride solution) to remove water-soluble impurities. google.com

Drying: After purification, residual solvent and water are typically removed under vacuum to obtain the final, dry product. osti.gov The use of drying agents like anhydrous sodium sulfate (B86663) is also common.

Scalability Challenges:

Heat Transfer: The exothermic nature of neutralization and some phosphorylation reactions presents a significant heat management challenge on a large scale. Efficient reactor cooling systems are necessary to maintain optimal reaction temperatures.

Mass Transfer: As the reaction proceeds, the viscosity of the mixture can increase significantly, particularly with the formation of the sodium salt. osti.gov This can impede efficient stirring and mass transfer, potentially leading to localized temperature gradients and incomplete reactions. Robust agitation systems are required to handle viscous materials.

Materials Handling: Handling corrosive reagents like POCl₃ and managing gaseous byproducts like HCl requires specialized equipment and safety protocols in an industrial setting.

Table 3: Process Optimization and Purification Parameters

| Parameter / Step | Objective | Typical Method / Condition | Reference |

| Temperature Control | Prevent side reactions and degradation | Reactor cooling systems | |

| Reactant Stoichiometry | Maximize desired product (di-ester) | Precise control of molar ratios | |

| Purification | Remove unreacted starting materials and byproducts | Solvent extraction with petroleum ether or hexane | osti.gov |

| Washing | Remove water-soluble impurities | Washing with NaCl solution | google.com |

| Drying | Obtain pure, solvent-free product | Vacuum evaporation, use of anhydrous Na₂SO₄ | osti.gov |

Interfacial Phenomena and Colloid Science of Hexyl Phosphate Sodium Salt

Mechanisms of Surfactant Activity and Adsorption at Interfaces by Hexyl Phosphate (B84403) Sodium Salt

The surfactant activity of hexyl phosphate sodium salt is rooted in its amphiphilic nature. The hydrophilic phosphate head group readily interacts with aqueous phases, while the hydrophobic hexyl tail is repelled by water and seeks to minimize its contact with it. This dual characteristic drives the molecule to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial free energy.

The adsorption of hexyl phosphate sodium salt at interfaces is a dynamic process governed by several factors, including its concentration in the bulk solution, the nature of the interface, temperature, and the presence of other species like electrolytes. At low concentrations, the surfactant molecules exist as monomers in the bulk solution. As the concentration increases, these monomers begin to adsorb at the interface, with their hydrophobic tails oriented away from the aqueous phase. firp-ula.org This adsorption process continues until the interface becomes saturated with surfactant molecules.

The mechanism of adsorption can be influenced by the properties of the interface itself. At a positively charged solid surface, the anionic phosphate head group will be attracted, leading to a strong electrostatic interaction that anchors the surfactant molecule. On negatively charged surfaces, the adsorption may be less favorable and influenced by other factors such as van der Waals interactions between the alkyl chains. The adsorption at fluid interfaces, such as the oil-water interface, is driven by the partitioning of the hydrophobic tail into the oil phase, a process that is energetically favorable. acs.orgnih.gov The presence of electrolytes in the aqueous phase can enhance adsorption by shielding the electrostatic repulsion between the anionic head groups, allowing for a more densely packed surfactant layer at the interface. nih.gov

Micellization Behavior and Aggregate Structure Characterization of Hexyl Phosphate Sodium Salt

Once the interface is saturated with surfactant molecules, any further increase in the concentration of hexyl phosphate sodium salt in the bulk solution leads to the formation of self-assembled aggregates known as micelles. This occurs above a specific concentration known as the critical micelle concentration (CMC). innospec.com The CMC is a critical parameter that defines the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to initiate micelle formation and achieve significant interfacial activity.

For anionic surfactants like hexyl phosphate sodium salt, the CMC is influenced by the length of the alkyl chain, the nature of the headgroup, and the presence of electrolytes. Generally, for a homologous series of surfactants, the CMC decreases with increasing alkyl chain length due to stronger hydrophobic interactions. bohrium.com The presence of salts in the solution also lowers the CMC of anionic surfactants by reducing the electrostatic repulsion between the charged head groups in the micelle. nih.govresearchgate.netacs.org

Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants in Water

| Surfactant | Alkyl Chain Length | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (B86663) (SDS) | C12 | 8.08 | iaea.org |

| Sodium Octyl Sulfate | C8 | 130 | innospec.com |

| Lithium Perfluorooctanesulfonate | C8 (fluorinated) | 7.16 | iaea.org |

| Sodium Hexyl Phosphate (estimated) | C6 | Higher than C8 analogs |

Note: The CMC for sodium hexyl phosphate is expected to be higher than that of its longer-chain counterparts due to weaker hydrophobic interactions of the shorter hexyl chain.

Emulsification and Demulsification Mechanisms Mediated by Hexyl Phosphate Sodium Salt

Hexyl phosphate sodium salt, like other surfactants, can act as an emulsifying agent, facilitating the formation and stabilization of emulsions, which are mixtures of two immiscible liquids like oil and water. The mechanism of emulsification involves the adsorption of the surfactant at the oil-water interface, where it forms a protective film around the dispersed droplets. google.com This interfacial film lowers the interfacial tension, making it easier to break down the bulk phases into smaller droplets, and also provides a barrier against droplet coalescence.

The effectiveness of an emulsifier is often related to the balance between its hydrophilic and lipophilic properties, commonly referred to as the Hydrophile-Lipophile Balance (HLB). Alkyl phosphates are known to be effective emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with the type of emulsion formed being influenced by factors such as the mono-to-di-ester ratio and the nature of the counter-ion. google.com For a mono-alkyl phosphate like hexyl phosphate sodium salt, a higher proportion of the mono-ester generally favors the formation of O/W emulsions. google.com

Conversely, under certain conditions, surfactants can also be used to break emulsions, a process known as demulsification. This can be achieved by displacing the existing interfacial film with a more effective surfactant or by altering the properties of the interfacial film to promote droplet coalescence. The specific mechanisms of demulsification are complex and depend on the nature of the emulsion and the demulsifier used.

Dispersion and Flocculation Phenomena in Colloidal Systems Involving Hexyl Phosphate Sodium Salt

In colloidal systems, where solid particles are dispersed in a liquid medium, hexyl phosphate sodium salt can function as a dispersing agent. It adsorbs onto the surface of the particles, preventing them from aggregating or settling out. The stabilization mechanism can be attributed to electrostatic repulsion between the anionic phosphate head groups adsorbed on adjacent particles and/or steric hindrance from the alkyl chains. lamberti.com The choice between mono- and di-alkyl phosphates can influence the dispersing power, with mixtures often providing synergistic effects. innospec.com

On the other hand, under specific conditions, surfactants can also induce flocculation, the process of causing fine particles to clump together into larger flocs. For anionic surfactants like hexyl phosphate sodium salt, this can occur in the presence of polyvalent cations (e.g., Ca²⁺, Mg²⁺), which can bridge the anionic head groups on different particles, leading to aggregation. The concentration of the surfactant also plays a crucial role; at concentrations below the CMC, flocculation can be induced, while at higher concentrations, the formation of a stable dispersion is more likely.

Wetting Characteristics and Surface Tension Reduction by Hexyl Phosphate Sodium Salt

A primary function of surfactants is to reduce the surface tension of a liquid, which is a measure of the cohesive energy present at the interface between a liquid and a gas. firp-ula.org Hexyl phosphate sodium salt, upon dissolving in water, will preferentially adsorb at the air-water interface, with its hydrophobic hexyl tail oriented towards the air and its hydrophilic phosphate head group remaining in the water. This disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension. The extent of surface tension reduction increases with the concentration of the surfactant up to the CMC, after which the surface tension remains relatively constant. innospec.com

This reduction in surface tension also enhances the wetting properties of the aqueous solution. Wetting is the ability of a liquid to spread over a solid surface, and it is governed by the balance of adhesive and cohesive forces. By lowering the surface tension of the water, hexyl phosphate sodium salt reduces the contact angle between the liquid and the solid, allowing it to spread more easily and wet the surface more effectively. The wetting efficiency is dependent on the surfactant's structure, with branched chains sometimes exhibiting better wetting properties than linear chains. researchgate.net

Table 2: General Surface Tension of Water and with Surfactant

| Liquid | Surface Tension (mN/m at 20-25°C) |

| Pure Water | ~72 |

| Water with Surfactant (above CMC) | Significantly lower than pure water |

Note: The exact surface tension value for a solution of sodium hexyl phosphate would depend on its concentration and purity, but it is expected to be significantly lower than that of pure water. researchgate.net

Interfacial Rheology of Systems Containing Hexyl Phosphate Sodium Salt

Interfacial rheology is the study of the flow and deformation of matter at an interface. anton-paar.com The presence of surfactants like hexyl phosphate sodium salt at an interface can create an interfacial film with its own rheological properties, such as viscosity and elasticity. These properties are critical for the stability of emulsions and foams, as they can resist the deformation and rupture of the interfacial film. escholarship.org

When an interface containing adsorbed surfactant is subjected to shear or extensional stress, the surfactant molecules can rearrange, leading to a resistance to flow (interfacial viscosity) and a tendency to return to the original state (interfacial elasticity). The interfacial rheology of a system containing hexyl phosphate sodium salt would be influenced by the packing density of the surfactant molecules at the interface, the interactions between the molecules, and the rate of adsorption and desorption from the bulk solution. While specific data on the interfacial rheology of hexyl phosphate sodium salt is not available, it is a crucial aspect of its function in stabilizing multiphase systems. anton-paar.com

Advanced Applications of Hexyl Phosphate Sodium Salt in Industrial and Material Science Contexts

Role in Detergency and Industrial Cleaning Formulations of Hexyl Phosphate (B84403) Sodium Salt

Phosphoric acid, hexyl ester, sodium salt, as part of the broader alkyl phosphate group, is a valuable component in the formulation of industrial and household cleaning products. Its effectiveness stems from its excellent emulsifying, dispersing, cleansing, and wetting abilities. surfactant.top As an anionic surfactant, it demonstrates stability over a wide pH range and in the presence of electrolytes, making it suitable for heavy-duty cleaning formulations. innospec.comatamanchemicals.com

The compound's primary function in detergency is to reduce the surface tension of water and the interfacial tension between oil and water, facilitating the removal of soils. Alkyl phosphates, including the hexyl variant, are known for their low to moderate foaming characteristics and resistance to high temperatures. surfactant.top They are incorporated into various cleaning products, including metalworking fluids and industrial cleaners, where they also contribute anti-corrosion and anti-rust properties. surfactant.topshreechem.in A related compound, the sodium salt of ethoxylated 2-ethylhexyl alcohol phosphate, is noted for its excellent wetting, washing, and cleaning properties. pcc.eu

Table 1: Functional Properties of Hexyl Phosphate Sodium Salt in Detergency

| Property | Description | Industrial Relevance |

| Wetting Agent | Reduces the surface tension of a liquid, allowing it to spread more easily across a surface. surfactant.topethox.com | Essential for penetrating fabrics and porous surfaces in textiles and industrial cleaning. surfactant.topgoogle.com |

| Emulsifier | Stabilizes a mixture of two immiscible liquids, such as oil and water. surfactant.topatamanchemicals.com | Crucial for removing greasy and oily soils in degreasing operations and general-purpose cleaners. |

| Dispersant | Prevents solid particles from clumping together and settling out of a liquid. surfactant.topethox.com | Keeps particulate soils suspended in the wash liquor, preventing redeposition onto cleaned surfaces. |

| Corrosion Inhibition | Forms a protective layer on metal surfaces to prevent corrosion. atamanchemicals.comshreechem.in | Adds value in metal cleaning formulations, protecting equipment and parts during and after the cleaning process. shreechem.in |

| Alkali Stability | Maintains chemical structure and effectiveness in high pH (alkaline) environments. atamanchemicals.com | Allows for its use in powerful, alkaline-based industrial cleaners and degreasers. |

Applications of Hexyl Phosphate Sodium Salt in Coatings and Polymer Emulsion Systems

In the coatings and polymer industries, phosphate esters like hexyl phosphate sodium salt serve as highly effective multifunctional additives. ethox.com They are particularly valued as emulsifiers in emulsion polymerization, a process used to manufacture a wide variety of polymers, including those for latex paints. euromineralspolska.com

When used in paint and coating formulations, these phosphate esters act as superior wetting and dispersing agents for pigments. ethox.com This action ensures that pigment particles are evenly distributed throughout the coating, which is critical for achieving uniform color, high gloss, and optimal hiding power. ethox.comhhaichem.com The use of phosphate esters can enhance color acceptance, improve the adhesion of the paint film, and reduce water sensitivity in the final waterborne coating. ethox.comeuromineralspolska.com For instance, sodium hexametaphosphate, a related inorganic phosphate, is widely used to prevent pigment precipitation and improve the flow and leveling of paint during application. hhaichem.comdolchem.com The organic nature of hexyl phosphate sodium salt allows it to integrate well into both the aqueous and polymer phases of a latex paint formulation.

Utilization of Hexyl Phosphate Sodium Salt as a Dispersing Agent in Various Industrial Processes

The function of hexyl phosphate sodium salt as a dispersing agent is a cornerstone of its industrial utility. A dispersing agent's role is to assist in the separation of primary particles and prevent them from re-agglomerating, thereby stabilizing a suspension. trb.org Alkyl phosphates are recognized as excellent dispersing agents, particularly for pigments in aqueous systems. ethox.comgoogle.com

In the manufacturing of inks and coatings, hexyl phosphate sodium salt can be used to disperse pigment solids, with typical concentrations in the final dispersion ranging from 10% to 40% by weight. google.com The phosphate ester adsorbs onto the surface of the pigment particles, creating electrostatic and/or steric repulsion that overcomes the attractive forces between them. This leads to a stable, low-viscosity dispersion that is easier to process and handle. hhaichem.comgoogle.com Beyond pigments, this dispersing capability is valuable in other areas, such as water treatment, where phosphate-based compounds act as deflocculating agents to prevent scale formation and disperse sludge. dolchem.comhhaichem.com

Functions of Hexyl Phosphate Sodium Salt as an Intermediate in Specialized Organic Synthesis

Alkyl phosphates serve as versatile building blocks or intermediates in various chemical syntheses. obermeier.de The structure of hexyl phosphate sodium salt, with its reactive phosphate group, allows it to be a precursor for more complex organophosphorus compounds. For example, trialkyl phosphates can be prepared through the reaction of phosphorus oxychloride with the corresponding alcohols, such as hexanol, followed by neutralization. google.com

The synthesis of different phosphate esters, such as dialkyl phosphates, can be achieved through a stepwise process starting from monoalkyl phosphates. cir-safety.org This indicates that mono-hexyl phosphate could be a starting material for producing di-hexyl phosphate or other mixed alkyl phosphate esters with tailored properties. These synthesis routes are critical for creating specialized molecules for applications ranging from flame retardants and plasticizers to catalysts and extraction agents for hydrometallurgy. atamanchemicals.comobermeier.de Patents describe the synthesis of various phosphate esters for specific functions, such as leveling agents for dyeing, highlighting the role of these compounds as key intermediates. google.com

Contributions of Hexyl Phosphate Sodium Salt to Mineral Processing and Flotation Technologies

In mineral processing, froth flotation is a key technique used to separate valuable minerals from gangue (unwanted rock). mdpi.com The process relies on chemical reagents that selectively alter the surface properties of minerals. Alkyl phosphates and their salts can act as "collectors," which adsorb onto the surface of a target mineral, rendering it hydrophobic (water-repellent) and allowing it to attach to air bubbles and float to the surface. spmi.ru

Research has shown that alkyl phosphates are effective collectors for certain minerals. For example, reagents based on phosphoric acid alkyl esters have demonstrated selectivity in the flotation of apatite (a phosphate mineral) from apatite-nepheline ores. spmi.ru In such systems, the alkyl phosphate is often used as its sodium salt, prepared by saponification with sodium hydroxide (B78521), to ensure it is soluble in the flotation pulp. spmi.ru

Conversely, other sodium phosphate compounds, like sodium hexametaphosphate (SHMP), are widely used as depressants or dispersants. mdpi.comjournalssystem.com SHMP can prevent the flotation of unwanted gangue minerals, such as dolomite (B100054) or calcite, by making their surfaces more hydrophilic (water-attracting). mdpi.commdpi.comresearchgate.net It achieves this by complexing with metal ions on the mineral surface, preventing the collector from adsorbing. hhaichem.com Therefore, a compound like hexyl phosphate sodium salt could potentially be used as a collector for the valuable mineral, while SHMP is used to depress the gangue, creating a selective separation scheme.

Table 2: Role of Phosphate-Based Reagents in Mineral Flotation

| Reagent Type | Typical Compound | Primary Function | Mechanism of Action | Target Minerals |

| Anionic Collector | Hexyl Phosphate Sodium Salt (and other alkyl phosphates) | Renders mineral surface hydrophobic. spmi.ru | The nonpolar alkyl tail orients outward from the mineral surface, promoting attachment to air bubbles. | Apatite, other phosphate minerals. spmi.rumdpi.com |

| Depressant/Dispersant | Sodium Hexametaphosphate (SHMP) | Renders gangue surface hydrophilic; disperses slimes. mdpi.comjournalssystem.com | Adsorbs on gangue minerals and/or complexes with activating ions in the pulp, preventing collector adsorption. hhaichem.comjournalssystem.com | Calcite, Dolomite, Silicates, Lizardite. mdpi.comjournalssystem.commdpi.com |

| pH Regulator | Sodium Hydroxide, Phosphoric Acid | Controls the acidity/alkalinity of the pulp to optimize reagent effectiveness. spmi.ruresearchgate.net | Influences the surface charge of minerals and the speciation of collectors in the aqueous phase. mdpi.com | System-dependent. |

Research into Enhanced Oil Recovery (EOR) Formulations Incorporating Hexyl Phosphate Sodium Salt

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. acs.org Chemical EOR (cEOR) often involves injecting surfactants to mobilize residual oil trapped in the porous rock by capillary forces. acs.orgtridentenergyintl.com

The primary role of surfactants in EOR is to drastically reduce the interfacial tension (IFT) between the oil and the injected water (brine). acs.orgenvirofluid.com This reduction allows the trapped oil droplets to be dislodged and moved toward production wells. tridentenergyintl.com Phosphate esters are among the various classes of surfactants investigated for EOR applications. google.com Their anionic nature and ability to function under harsh reservoir conditions of high temperature and salinity make them potential candidates for these formulations.

While specific research focusing solely on hexyl phosphate sodium salt may be limited, the broader class of phosphate ester co-surfactants has been patented for use in EOR systems alongside primary surfactants like petroleum sulfonates. google.com These formulations aim to create ultra-low IFT and sometimes alter the wettability of the reservoir rock, making it more water-wet and further aiding in oil displacement. acs.orgdoe.gov The performance of any surfactant in EOR, including hexyl phosphate sodium salt, would depend on specific reservoir conditions such as temperature, brine salinity, and crude oil composition. acs.org

Other Specialized Industrial and Material Science Applications of Hexyl Phosphate Sodium Salt

The versatility of hexyl phosphate sodium salt and related alkyl phosphates extends to numerous other specialized applications in industry and material science.

Lubricants and Corrosion Inhibitors: Phosphate esters are used as anti-wear and extreme pressure additives in lubricant formulations for hydraulic systems and metalworking fluids. atamanchemicals.commachinerylubrication.com They form a protective film on metal surfaces that reduces friction and prevents corrosion, particularly in aqueous systems. atamanchemicals.comshreechem.in

Antistatic Agents: Due to their surfactant nature, alkyl phosphates can impart antistatic properties to materials. ethox.com They are used in textile formulations and plastic products to dissipate static charge, which is important for both processing and final product performance. surfactant.topobermeier.de

Metal Extraction: Alkyl phosphates are employed as extraction agents in hydrometallurgy. obermeier.de They can selectively form complexes with metal ions, facilitating their separation and purification from aqueous solutions. This is applied in the extraction of valuable metals like uranium and rare earth elements. obermeier.detaylorandfrancis.com

Textile Processing: In the textile industry, these compounds function as wetting agents, scours, and emulsifiers. ethox.comobermeier.de For example, they can be used in mercerizing liquors to improve the wetting of cotton fibers by concentrated caustic soda, leading to better dye uptake and fabric gloss. google.com

Flame Retardants and Plasticizers: Certain phosphate esters are added to polymers to act as flame retardants and plasticizers, improving the fire safety and flexibility of the final product. atamanchemicals.comobermeier.de

Analytical Chemistry Methodologies for Hexyl Phosphate Sodium Salt Characterization

Spectroscopic Techniques for Structural Analysis and Purity Assessment of Hexyl Phosphate (B84403) Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Hexyl Phosphate Sodium Salt

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of hexyl phosphate sodium salt. Both ¹H NMR and ³¹P NMR are particularly informative.

¹H NMR: The proton NMR spectrum of hexyl phosphate sodium salt would exhibit characteristic signals corresponding to the hexyl chain. These would include a triplet for the terminal methyl (CH₃) group, multiplets for the internal methylene (B1212753) (CH₂) groups, and a distinct multiplet for the methylene group attached to the phosphate oxygen (-CH₂-O-P), which would show coupling to the phosphorus atom. huji.ac.il

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and provides valuable information about the chemical environment of the phosphorus nucleus. huji.ac.il For a monoalkyl phosphate like hexyl phosphate sodium salt, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the surrounding molecular structure. rsc.orgnih.gov In a proton-coupled spectrum, this signal would be split into a triplet due to coupling with the two protons of the adjacent methylene group (-O-CH₂-). huji.ac.il

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H (CH₃) | ~0.9 | Triplet | J(H,H) ≈ 7 |

| ¹H (CH₂)₄ | ~1.3-1.6 | Multiplet | - |

| ¹H (CH₂-O) | ~3.8-4.1 | Multiplet (Quartet of doublets) | ³J(H,H) ≈ 7, ³J(P,H) ≈ 6-8 |

| ³¹P | ~0 to 5 | Singlet (decoupled), Triplet (coupled) | ³J(P,H) ≈ 6-8 |

This table presents expected NMR data based on typical values for similar alkyl phosphate compounds. huji.ac.ilrsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Hexyl Phosphate Sodium Salt

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For hexyl phosphate sodium salt, these techniques can confirm the presence of the phosphate group and the alkyl chain.

Key vibrational modes for hexyl phosphate sodium salt include:

P=O Stretching: A strong absorption band is expected in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected to appear in the region of 950-1100 cm⁻¹. uctm.edu

C-H Stretching: Vibrations corresponding to the C-H bonds of the hexyl group would be observed in the 2850-2960 cm⁻¹ range. researchgate.net

P-OH Vibrations: If the salt is not fully deprotonated or if it is in a hydrated form, broad bands corresponding to P-OH stretching may be observed. uctm.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1200 - 1300 | Strong |

| P-O-C | Stretching | 950 - 1100 | Strong |

| C-H (alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| O-H (if present) | Stretching | 3200 - 3600 | Broad |

This table outlines the expected IR absorption bands for hexyl phosphate sodium salt based on data for analogous compounds. uctm.eduresearchgate.net

Raman spectroscopy provides complementary information and is particularly useful for analyzing aqueous samples. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Hexyl Phosphate Sodium Salt

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For the non-volatile sodium hexyl phosphate, a soft ionization technique such as Electrospray Ionization (ESI) would be employed, typically in negative ion mode to detect the hexyl phosphate anion.

The fragmentation of alkyl phosphates in the mass spectrometer often involves the cleavage of the P-O and C-O bonds. mdpi.com A common fragmentation pathway for the hexyl phosphate anion ([C₆H₁₄O₄P]⁻) would involve the loss of the hexyl group as hexene (C₆H₁₂), resulting in the formation of the dihydrogen phosphate ion ([H₂PO₄]⁻).

| Ion | m/z (negative mode) | Identity |

| [M-Na]⁻ | 181.06 | Hexyl phosphate anion |

| [M-Na - C₆H₁₂]⁻ | 96.96 | Dihydrogen phosphate ion |

This table presents the expected major ions in the ESI-MS spectrum of hexyl phosphate sodium salt. mdpi.com

Chromatographic Separation and Quantification Strategies for Hexyl Phosphate Sodium Salt

Chromatographic techniques are essential for the separation of hexyl phosphate sodium salt from impurities and for its quantification in various samples. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) Methods for Hexyl Phosphate Sodium Salt

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and polar compounds like hexyl phosphate sodium salt. shimadzu.com Due to its anionic nature, ion-pair reversed-phase chromatography is a highly effective approach. nih.govshimadzu.commolnar-institute.com

In this technique, a positively charged ion-pairing agent, such as a tetraalkylammonium salt, is added to the mobile phase. nih.govmolnar-institute.com This agent forms a neutral ion pair with the anionic hexyl phosphate, allowing it to be retained and separated on a nonpolar stationary phase (e.g., C18). Detection can be achieved using UV (if a chromophoric ion-pairing agent is used), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). sielc.comresearchgate.net

A typical HPLC method would involve:

Column: C18 or other reversed-phase column.

Mobile Phase: A buffered aqueous solution (e.g., phosphate or acetate (B1210297) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide). nih.gov

Detection: ELSD, CAD, or MS.

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 10 mM tetrabutylammonium hydroxide (B78521), pH adjusted |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detector | ESI-MS (negative ion mode) |

This table provides an example of a potential HPLC method for the analysis of hexyl phosphate sodium salt. nih.govnih.gov

Gas Chromatography (GC) Techniques for Hexyl Phosphate Sodium Salt

Direct analysis of the ionic and non-volatile hexyl phosphate sodium salt by Gas Chromatography (GC) is not feasible. digitaloceanspaces.com Therefore, a derivatization step is required to convert the analyte into a volatile and thermally stable compound. researchgate.netdigitaloceanspaces.comresearchgate.net

Common derivatization strategies for acidic phosphates include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. digitaloceanspaces.comrsc.org

Alkylation/Benzylation: Esterification using reagents like benzyl (B1604629) bromide to form a more volatile ester. d-nb.info

After derivatization, the resulting volatile derivative can be analyzed by GC, often coupled with a Flame Photometric Detector (FPD) with a phosphorus filter or a Mass Spectrometer (MS) for selective and sensitive detection. d-nb.infonih.gov

| Derivatization Reagent | Derivative | GC Column | Detector |

| BSTFA with TMCS | Trimethylsilyl ester | DB-5ms or similar non-polar column | FPD (P-mode) or MS |

| Benzyl bromide | Benzyl ester | OV-210 or similar mid-polar column | FPD (P-mode) or MS |

This table summarizes potential GC methods following derivatization of hexyl phosphate. digitaloceanspaces.comrsc.orgd-nb.info

Ion Chromatography for Ionic Species Analysis of Hexyl Phosphate Sodium Salt

Ion chromatography (IC) is a highly effective technique for the determination of ionic species, including the primary analyte and any ionic impurities, in samples of hexyl phosphate sodium salt. This method is particularly useful for quantifying inorganic anions, organic acids, and other charged molecules that may be present as reactants, byproducts, or degradation products.

Methodology:

The fundamental principle of ion chromatography involves the separation of ions based on their affinity for a stationary phase, typically an ion-exchange resin. A liquid mobile phase, or eluent, carries the sample through a column packed with the resin. The separated ions are then detected, most commonly by conductivity detection. For enhanced sensitivity, a suppressor is often employed to reduce the background conductivity of the eluent. nih.gov

For the analysis of alkyl phosphates and related compounds, a gradient elution is often necessary to separate a wide range of analytes with varying polarities and charges. nih.gov A typical IC system for this purpose would consist of a high-pressure pump, an injection valve, a guard and analytical column, a suppressor, and a conductivity detector. lcms.cz The choice of eluent is critical; hydroxide eluents, which can be generated electrolytically, are common for anion analysis and allow for gradient elution, improving separation and sensitivity. nih.govthermofisher.com

Research Findings:

While specific studies on hexyl phosphate sodium salt are limited, research on similar organophosphates and polyphosphates provides valuable insights. For instance, in the analysis of various phosphate forms, ion chromatography with a sodium hydroxide gradient has been shown to be rapid and accurate, with good linearity and low detection limits. spkx.net.cn The analysis of polyphosphates in food samples has been successfully achieved using an IonPac AS16 column with a hydroxide eluent, demonstrating the capability to separate over 50 different polyphosphate species. thermofisher.com

The presence of impurities such as fluoride, monofluorophosphate, and phosphate in hexafluorophosphate (B91526) salts has been quantified using an IC method with a potassium bicarbonate/carbonate eluent. researchgate.net This highlights the utility of IC in assessing the purity of organophosphate salt samples. Two-dimensional ion chromatography can be employed for complex matrices where the target analyte is present at low concentrations, such as determining total phosphorus in wastewater. lcms.cz

Table 5.2.3.1: Typical Ion Chromatography Conditions for Phosphate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | IonPac AS16 or similar high-capacity anion exchange column | thermofisher.com |

| Eluent | Gradient of sodium hydroxide (e.g., 10-100 mmol/L) | spkx.net.cn |

| Flow Rate | 1.0 mL/min | spkx.net.cn |

| Detection | Suppressed conductivity | nih.govlcms.cz |

| Injection Volume | 10-25 µL | mdpi.com |

Electrochemical Methods for Detection and Characterization of Hexyl Phosphate Sodium Salt

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive species. While hexyl phosphate sodium salt itself may not be directly redox-active under typical conditions, electrochemical techniques can be applied, particularly for the analysis of its degradation products or after derivatization. Voltammetric techniques, which measure current as a function of applied potential, are especially relevant. nih.gov

Methodology:

Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be used to study the electrochemical behavior of analytes. nih.gov These methods involve a three-electrode system: a working electrode, a reference electrode, and a counter (or auxiliary) electrode. nih.gov The choice of working electrode material is crucial and can be modified with various materials to enhance sensitivity and selectivity.

For organophosphates, which are often not electrochemically active, an indirect detection approach is common. This can involve the inhibition of an enzyme, such as acetylcholinesterase (AChE), where the decrease in the enzymatic activity is measured electrochemically. nih.gov Alternatively, the organophosphate can be chemically or thermally degraded to produce electroactive species, such as phosphate ions, which can then be detected.

Research Findings:

The field of electrochemical detection of organophosphates is well-developed, primarily due to their use as pesticides. nih.gov Voltammetric methods have demonstrated high sensitivity and low detection limits for various organophosphate compounds. nih.gov For instance, novel signal amplification strategies involving nanoparticles and dendrimers have been developed to achieve highly sensitive detection of pesticides. nih.gov

While direct electrochemical analysis of hexyl phosphate sodium salt is not widely reported, the detection of phosphate ions, a potential hydrolysis product, is well-established. The development of sensors for phosphate is an active area of research, with various materials and methods being explored to achieve high selectivity and sensitivity in complex samples.

Thermal Analysis Techniques (e.g., TGA, DSC) for Formulations Containing Hexyl Phosphate Sodium Salt

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are invaluable for characterizing the thermal properties of materials, including hexyl phosphate sodium salt and formulations containing it. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. netzsch.com DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions. iitk.ac.in

Methodology:

In a TGA experiment, a sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots weight loss versus temperature. The derivative of this curve (DTG) can help to identify the temperatures at which the rate of weight loss is maximal.

In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic events (e.g., melting) result in a positive peak, while exothermic events (e.g., crystallization) produce a negative peak. iitk.ac.in

Research Findings:

The thermal behavior of organophosphorus compounds is strongly dependent on their chemical structure. nih.gov Alkyl phosphates tend to undergo elimination reactions at relatively low temperatures. nih.gov For sodium phosphates, thermal decomposition can be a multi-step process. For example, sodium dihydrogen phosphate dehydrates in stages upon heating, eventually forming sodium trimetaphosphate and then low molecular weight sodium metaphosphates at higher temperatures. researchgate.netstackexchange.com The thermal decomposition of sodium tripolyphosphate yields sodium phosphate and sodium pyrophosphate. researchgate.net

Studies on technical grade sodium hexametaphosphate have shown an exothermic effect around 415 °C, attributed to a transition from an amorphous to a crystalline state, followed by melting at approximately 607 °C. researchgate.net The thermal stability of materials can be enhanced by the addition of phosphates, which can promote char formation. nih.gov

Table 5.4.1: Illustrative Thermal Events for Related Phosphate Compounds

| Compound/Material | Technique | Observed Thermal Event | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Sodium Dihydrogen Phosphate Dihydrate | TGA/DSC | Dehydration | 40-210 | researchgate.net |

| Isosorbide bis(diethyl phosphate) | TGA | Degradation Onset | 156 | nih.gov |

| Isosorbide bis(diphenyl phosphate) | TGA | Degradation Onset | 289 | nih.gov |

| Technical Sodium Hexametaphosphate | DTA | Crystallization (exotherm) | 415 | researchgate.net |

| Technical Sodium Hexametaphosphate | DTA | Melting | 607 | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Hexyl Phosphate Sodium Salt

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of a solid material. It provides information on the atomic arrangement, crystal lattice, and phase composition of a sample. For a crystalline substance like hexyl phosphate sodium salt, XRD can be used to identify its crystal structure, assess its purity, and detect the presence of any crystalline impurities.

Methodology:

The technique is based on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a unique diffraction pattern of peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure.

For powder XRD, the sample is finely ground to ensure random orientation of the crystallites. The sample is then exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting diffractogram can be compared to reference patterns in databases for phase identification.

Research Findings:

The analysis of sodium phosphates by XRD reveals that the resulting phases are highly dependent on the preparation conditions, such as temperature and heating time. researchgate.net XRD has been used to identify different crystalline forms of sodium phosphates, such as sodium tripolyphosphate. researchgate.net In a study of a thioglucoside derivative of glucuronic acid, a 5-coordinate sodium structure was identified, which is less common than the typical 6-coordinate systems. manchester.ac.uk This highlights the detailed structural insights that can be gained from single-crystal XRD analysis.

Hyphenated Techniques in Hexyl Phosphate Sodium Salt Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov For the analysis of hexyl phosphate sodium salt and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govwalisongo.ac.id

Methodology:

GC-MS: This technique is suitable for volatile and thermally stable compounds. ijarnd.com The sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification. nih.gov For non-volatile compounds like alkyl phosphate salts, derivatization is often required to make them amenable to GC analysis. psu.edu

LC-MS: This is a more versatile technique for non-volatile and thermally labile compounds, making it well-suited for the direct analysis of hexyl phosphate sodium salt. nih.govwalisongo.ac.id The sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). frontiersin.org Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and structural elucidation. nih.gov

Research Findings:

LC-MS/MS has been shown to be a superior method for the analysis of organophosphate esters compared to GC-MS, offering higher sensitivity and accuracy, especially for complex samples. nih.govwalisongo.ac.id A variety of LC-MS/MS methods have been developed for the comprehensive determination of organophosphate esters and their degradation products in various matrices. nih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration. mdpi.comnih.gov For example, a method using a C18 column and multiple reaction monitoring mode in the mass spectrometer has been validated for the analysis of twelve organophosphate triesters and their degradation products in sediment. nih.gov

GC-MS is also a viable technique, particularly after derivatization. For instance, dialkyl phosphates have been analyzed by GC-MS after derivatization with diazotoluene. psu.edu Comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has been used for the selective detection of alkyl phosphates in complex petroleum mixtures. nih.gov

Table 5.6.1: Comparison of Hyphenated Techniques for Organophosphate Analysis

| Technique | Advantages | Disadvantages | Typical Application | Reference |

|---|---|---|---|---|

| GC-MS | High resolution, established libraries | Requires derivatization for non-volatile compounds, thermal degradation possible | Analysis of volatile organophosphates or after derivatization | nih.govpsu.edu |

| LC-MS | Applicable to non-volatile and thermally labile compounds, high sensitivity and selectivity | Matrix effects can be a challenge | Direct analysis of organophosphate salts and their degradation products | nih.govwalisongo.ac.idnih.gov |

| LC-MS/MS | Enhanced selectivity and structural information | More complex instrumentation | Trace analysis in complex matrices | nih.govnih.gov |

Environmental Science and Ecological Impact of Hexyl Phosphate Sodium Salt

Environmental Fate and Transport Mechanisms of Hexyl Phosphate (B84403) Sodium Salt

The fate and transport of a chemical dictate its distribution and concentration in the environment. Based on its physical and chemical properties as an organophosphate salt, hexyl phosphate sodium salt, upon release, is expected to partition between water, soil, and sediment.

Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment. For alkyl phosphate esters, this process is generally initiated by the enzymatic activity of microorganisms.

Primary Biodegradation: The principal pathway for the breakdown of alkyl phosphate esters is the hydrolysis of the ester bond, catalyzed by microbial esterases. cdc.gov This initial step cleaves the hexyl group from the phosphate backbone, yielding hexanol and inorganic phosphate. cir-safety.org This process is common for various phosphate esters in water, sewage, and sludge. cdc.gov

Metabolism in Sediments: Studies on similar alkyl phosphate esters, such as 2-ethylhexyl-diphenyl phosphate (EHDP), in sediment show that biodegradation does occur, with half-lives dependent on temperature. tandfonline.comtandfonline.com For instance, the half-life of EHDP in pond sediment was 5.3 days at 25°C. tandfonline.com The degradation involves the slow breakdown of the parent ester into more polar products, which are then transformed more rapidly. tandfonline.comtandfonline.com While the specific microorganisms have not been detailed, the wide occurrence of non-specific esterases in various sediment microbes suggests a broad capability for this initial degradation step. researchgate.net

Mineralization: Following the initial hydrolysis, the resulting alcohol (hexanol) and inorganic phosphate enter different environmental pathways. Hexanol is expected to undergo further biodegradation. The complete mineralization of the aryl components of some phosphate esters to CO2 has been observed to be variable, ranging from 4% to 21% in some studies. tandfonline.comtandfonline.com

A risk assessment for a structurally related substance by Canadian authorities indicated moderate biodegradability (30-60%). tandfonline.com This suggests that while hexyl phosphate sodium salt is not readily biodegradable, it is not expected to be persistent in water, soil, or sediment. tandfonline.com

The movement of hexyl phosphate sodium salt through the environment is largely governed by its interaction with soil and sediment particles.

Partitioning Behavior: As an organophosphate, hexyl phosphate sodium salt is expected to partition to soil and sediment when released into the environment. industrialchemicals.gov.au A Canadian environmental assessment of a similar substance concluded that it would tend to partition to water, soil, and sediment. tandfonline.com Its low octanol-water partition coefficient (log Kow between 0-3) suggests it is not expected to significantly bioaccumulate. tandfonline.com

Adsorption Mechanisms: The adsorption of phosphate-containing compounds to soil is a complex process influenced by soil composition and pH. nih.govaimspress.com The phosphate group can adsorb to soil surfaces through ligand exchange, particularly with iron and aluminum oxides. nih.gov Competition for these adsorption sites can occur with inorganic phosphate, potentially increasing the mobility of the organophosphate. nih.gov The presence of cations and the degree of soil salinization can also influence the adsorption capacity. nih.gov For organophosphates, chemisorption, where the phosphate group reacts with minerals like Fe, Al, and Ca on the clay surface, is a primary mechanism of retention. aimspress.com

Table 1: General Factors Influencing Phosphate Adsorption in Soil Use the slider to explore different factors.

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Soil pH | Adsorption is highly pH-dependent. Low pH in tropical soils with high iron and aluminum oxides tends to increase P adsorption. | aimspress.com |

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Clay Mineralogy | The type and amount of clay minerals, especially those with high iron and aluminum content (sesquioxides), provide surfaces for phosphate binding. | aimspress.com |

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Metal Cations | Phosphate ions react with iron (Fe), aluminum (Al), and calcium (Ca) on clay surfaces to form hydroxy phosphates, a form of chemical adsorption. | aimspress.com |

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| Organic Matter | Soil organic matter can compete with phosphate for adsorption sites, potentially increasing phosphate availability in the soil solution. | aimspress.com |

Abiotic degradation processes also contribute to the breakdown of chemicals in the environment.

Hydrolysis: For phosphate esters, hydrolysis is considered the most significant abiotic degradation process. cdc.gov This reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring under alkaline conditions (pH > 9) compared to neutral or acidic water. cdc.gov The spontaneous hydrolysis of a monoalkyl phosphate dianion in water is an exceptionally slow process, but it can be accelerated by various factors. nih.gov Enzymatic hydrolysis by phosphatases is the biological equivalent and a key degradation pathway. libretexts.org

Photodegradation: There is limited information available specifically on the photodegradation of simple alkyl phosphate esters like hexyl phosphate. While some complex organic compounds can be broken down by sunlight, hydrolysis and biodegradation are generally considered the more dominant fate processes for this class of chemicals. cdc.gov

Ecological Effects and Environmental Risk Assessment of Hexyl Phosphate Sodium Salt

Ecotoxicity studies are essential for determining the potential harm a substance may pose to living organisms and for conducting an environmental risk assessment.

Data on the aquatic toxicity of hexyl phosphate sodium salt is limited, but assessments of structurally similar chemicals provide valuable insight.

Toxicity to Aquatic Organisms: A risk assessment conducted by Canadian authorities on a substance structurally related to hexyl phosphate sodium salt provides the most direct data. tandfonline.com The assessment concluded the substance has low acute toxicity in algae and moderate acute toxicity in aquatic invertebrates. tandfonline.com Based on the most sensitive organism (aquatic invertebrates), a predicted no-effect concentration (PNEC) was calculated to be in the range of 100-1000 µg/L. tandfonline.com

Comparison with Inorganic Phosphates: Studies on simple inorganic phosphate salts generally show low acute toxicity to aquatic life, with LC50 and EC50 values often exceeding 100 mg/L for fish, daphnia, and algae. researchgate.netnih.gov However, the primary environmental concern with inorganic phosphates is not direct toxicity but their potential to cause eutrophication by acting as a nutrient for algal growth. nih.gov While hexyl phosphate contains a phosphate group, its ecotoxicity profile is driven by the entire organophosphate structure.

Table 2: Summary of Aquatic Ecotoxicity for a Structurally Related Phosphate Ester (Source: Government of Canada Risk Assessment Summary)

| Organism Group | Toxicity Level | Endpoint Value | Citation |

|---|---|---|---|

| Aquatic Invertebrates | Moderate Acute Toxicity | EC50: 1-100 mg/L | tandfonline.com |

| Algae | Low Acute Toxicity | EC50: >100 mg/L | tandfonline.com |

The environmental risk is determined by comparing the predicted environmental concentration (PEC) with the PNEC. For the assessed related substance, the PEC from notified activities was estimated to be 1-100 µg/L, which is below the calculated PNEC, suggesting a low risk to the aquatic environment under those use scenarios. tandfonline.com

There is a notable lack of publicly available data regarding the specific toxicity of hexyl phosphate sodium salt to terrestrial organisms such as soil microbes, earthworms, or plants. General toxicological profiles for other, more complex phosphate esters used as flame retardants exist, but these are not directly applicable to a simple monoalkyl phosphate. nih.govcdc.gov Therefore, a quantitative risk assessment for the terrestrial compartment cannot be completed without further research and data generation.

Remediation and Removal Technologies for Hexyl Phosphate Sodium Salt from Environmental Compartments

The removal of OPEs like hexyl phosphate sodium salt from environmental matrices such as water and soil is crucial to mitigate their potential adverse effects. Several technologies have been investigated for the remediation of OPEs, which can be broadly categorized into advanced oxidation processes, biological treatments, and adsorption/filtration methods. nih.gov

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). nih.gov These processes are considered effective for the degradation of persistent organic pollutants, including OPEs. nih.govnih.gov The primary degradation mechanisms in AOPs involve oxidation induced by reactive oxygen species, leading to the breakdown of the parent molecule through pathways such as hydroxylation, oxidation, and dealkylation. nih.gov

Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. nih.gov For instance, the UV/H₂O₂ process has been shown to be effective in degrading various OPEs. nih.gov The reaction rates are influenced by the structure of the alkyl chain, with longer or more complex chains sometimes exhibiting faster degradation. nih.gov While specific kinetic data for hexyl phosphate sodium salt is scarce, studies on other tri-alkyl phosphates provide insight into the potential efficacy of AOPs.

Table 1: Second-Order Reaction Rates of Selected Tri-Alkyl Phosphate Esters with Hydroxyl Radicals (•OH)

| Compound | Abbreviation | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) |

| Tris(2-butoxyethyl) phosphate | TBEP | 1.03 × 10¹⁰ |

| Tributyl phosphate | TBP | 6.40 × 10⁹ |

| Tris(2-chloroethyl) phosphate | TCEP | 5.60 × 10⁸ |

| Tris(2-chloroisopropyl) phosphate | TCPP | 1.98 × 10⁸ |

| Data sourced from a study on the advanced oxidation kinetics of aqueous tri-alkyl phosphate flame retardants. nih.gov |

The data in Table 1 suggests that the structure of the alkyl group significantly influences the reactivity with hydroxyl radicals. While direct data for mono-hexyl phosphate is not available, it is plausible that it would also be susceptible to degradation by AOPs. Factors such as pH, the concentration of inorganic ions, and the presence of natural organic matter can affect the efficiency of OPE removal by AOPs. nih.gov

Biological treatment is an environmentally friendly and often cost-effective method for the removal of organic pollutants. The primary mechanism for the biological degradation of OPEs is enzymatic hydrolysis. mdpi.combiotechrep.ir Microorganisms can utilize OPEs as a source of carbon and phosphorus. researchgate.netmdpi.com The degradation pathway typically involves the cleavage of the ester bond, releasing the alcohol and phosphate, which can then be further metabolized. mdpi.com

Studies on the biodegradation of various OPEs have demonstrated that many are susceptible to microbial degradation, although rates can vary significantly depending on the specific compound and environmental conditions. For example, the biodegradation of di(2-ethylhexyl) phthalate (B1215562) (DEHP), another type of ester, has been extensively studied, with various microbial strains capable of its degradation. mdpi.comnih.govnih.gov The degradation of DEHP often proceeds through the formation of its mono-ester metabolite, mono(2-ethylhexyl) phthalate (MEHP). mdpi.com

Adsorption is a widely used technology for the removal of organic contaminants from water, owing to its simplicity and high efficiency. mdpi.com Activated carbon (AC) is a common adsorbent used for this purpose. epa.gov The adsorption of OPEs onto AC is influenced by the physicochemical properties of both the OPE and the adsorbent, as well as environmental conditions like pH. mdpi.com

The adsorption capacity of activated carbon for various organic compounds can be described by adsorption isotherms, such as the Freundlich and Langmuir models. epa.gov While specific isotherm data for hexyl phosphate sodium salt is not available, studies on other OPEs and organic phosphates provide a basis for understanding its potential adsorption behavior. For example, the adsorption of other organic compounds on activated carbon has been well-documented. epa.govmdpi.comnih.gov

Table 2: Freundlich Adsorption Isotherm Parameters for Selected Organic Compounds on Activated Carbon

| Compound | K (mg/g)(L/mg)¹/ⁿ | 1/n |

| 2-Chlorophenol | 23 | 0.44 |

| Phenol | 28 | 0.23 |

| Naphthalene | 160 | 0.37 |

| Data sourced from a study on carbon adsorption isotherms for toxic organics. epa.gov |

The Freundlich parameters in Table 2 illustrate the variability in adsorption capacity for different organic compounds. The hydrophobicity of the OPE plays a significant role, with more hydrophobic compounds generally showing higher adsorption. mdpi.com As a mono-alkyl phosphate, hexyl phosphate sodium salt exists in a dissociated state as an anion, which may influence its adsorption behavior compared to more hydrophobic tri-esters. mdpi.com The pH of the solution is also a critical factor, affecting the surface charge of the adsorbent and the speciation of the adsorbate. jeeng.net

Environmental Monitoring and Detection Methodologies for Hexyl Phosphate Sodium Salt in Complex Matrices

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of hexyl phosphate sodium salt in environmental samples such as water, soil, and sediment. The detection of OPEs and their metabolites in complex matrices typically requires sophisticated analytical instrumentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of OPEs and their metabolites in various environmental and biological samples. researchgate.netnih.govyoutube.com This method offers high selectivity and sensitivity, allowing for the quantification of trace levels of these compounds. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. pku.edu.cn

While specific methods for the routine monitoring of hexyl phosphate sodium salt are not extensively documented in the literature, methods developed for other mono-alkyl phosphates can be adapted. For example, a method for the determination of 14 mono- and di-alkyl phosphates in human urine using LC-MS/MS has been reported, demonstrating the feasibility of analyzing this class of compounds. researchgate.net The detection limits for such methods are typically in the low nanogram per milliliter (ng/mL) range. researchgate.net

Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is another technique that has been used for the determination of glyphosate (B1671968) and phosphate in water, which could potentially be adapted for other organophosphorus compounds. nih.gov This method is sensitive and does not require chemical derivatization. nih.gov

Computational Chemistry and Theoretical Studies of Hexyl Phosphate Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity of Hexyl Phosphate (B84403) Sodium Salt

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the hexyl phosphate anion and its interaction with the sodium counterion at the atomic level. Methods such as Density Functional Theory (DFT) are employed to solve the electronic structure of the molecule, providing a detailed picture of electron distribution and chemical reactivity. nih.gov These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.